molecular formula C19H28N2O3 B6060900 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone

Cat. No. B6060900
M. Wt: 332.4 g/mol
InChI Key: DXAZIXPQFDVLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which has been shown to have therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone involves the inhibition of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone. 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone leads to increased levels of endocannabinoids, which activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone are mainly mediated through the endocannabinoid system. The compound has been shown to increase the levels of anandamide and 2-AG in various tissues, including the brain, liver, and adipose tissue. Activation of the cannabinoid receptors CB1 and CB2 leads to a variety of effects, including pain relief, reduction of inflammation, and modulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone in lab experiments are its high potency and selectivity for 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone. This allows for precise modulation of the endocannabinoid system without affecting other enzymes or receptors. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

For research on 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases. The compound may also be useful as a tool for studying the endocannabinoid system and its role in physiological processes. Further studies are needed to establish its safety and efficacy in humans and to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone involves several steps. The first step is the protection of the hydroxyl group on the piperidinone ring with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the alkylation of the nitrogen atom on the piperidinone ring with cyclopentylmethyl bromide. The resulting compound is then deprotected with tetra-n-butylammonium fluoride (TBAF) to remove the TBDMS group. The final step involves the coupling of the piperidinone ring with 3-methoxybenzyl bromide using palladium-catalyzed cross-coupling reaction.

Scientific Research Applications

The discovery of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone has opened up new avenues for scientific research. It has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-24-17-9-4-6-15(12-17)13-21-11-5-10-19(23,18(21)22)14-20-16-7-2-3-8-16/h4,6,9,12,16,20,23H,2-3,5,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAZIXPQFDVLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2=O)(CNC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0117734.P001

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